molecular formula C10H13NO B12091131 1-(6-Isopropylpyridin-2-yl)ethanone

1-(6-Isopropylpyridin-2-yl)ethanone

Cat. No.: B12091131
M. Wt: 163.22 g/mol
InChI Key: GVAQLIBTLBDOMJ-UHFFFAOYSA-N
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Description

1-(6-Isopropylpyridin-2-yl)ethanone is an organic compound with the molecular formula C10H13NO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Isopropylpyridin-2-yl)ethanone can be achieved through several methods. One common approach involves the alkylation of 6-isopropylpyridine with an appropriate acetylating agent. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation or chromatography, may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(6-Isopropylpyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

1-(6-Isopropylpyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(6-Isopropylpyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Isopropylpyridin-2-yl)ethanone
  • 1-(5-Isopropylpyridin-2-yl)ethanone
  • 1-(2-Pyridinyl)ethanone

Uniqueness

1-(6-Isopropylpyridin-2-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(6-propan-2-ylpyridin-2-yl)ethanone

InChI

InChI=1S/C10H13NO/c1-7(2)9-5-4-6-10(11-9)8(3)12/h4-7H,1-3H3

InChI Key

GVAQLIBTLBDOMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC=C1)C(=O)C

Origin of Product

United States

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